(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a fluorobenzyl group and a nitrobenzodioxolylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting from barbituric acid, the pyrimidine core is synthesized through condensation reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Nitrobenzodioxolylmethylidene Moiety: This step involves the reaction of the pyrimidine intermediate with a nitrobenzodioxole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl and nitrobenzodioxolylmethylidene groups are key to its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-bromobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the fluorobenzyl group in (5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione imparts unique electronic properties that can enhance its binding affinity and specificity compared to its chlorinated or brominated analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H12FN3O7 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(5E)-1-[(4-fluorophenyl)methyl]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H12FN3O7/c20-12-3-1-10(2-4-12)8-22-18(25)13(17(24)21-19(22)26)5-11-6-15-16(30-9-29-15)7-14(11)23(27)28/h1-7H,8-9H2,(H,21,24,26)/b13-5+ |
InChI Key |
OXQVHAFMICJWQS-WLRTZDKTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.